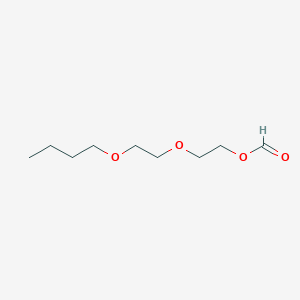

2-(2-Butoxyethoxy)ethyl formate

Description

Properties

CAS No. |

5437-04-7 |

|---|---|

Molecular Formula |

C9H18O4 |

Molecular Weight |

190.24 g/mol |

IUPAC Name |

2-(2-butoxyethoxy)ethyl formate |

InChI |

InChI=1S/C9H18O4/c1-2-3-4-11-5-6-12-7-8-13-9-10/h9H,2-8H2,1H3 |

InChI Key |

ZGBYWRMVBJLHAO-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOCCOCCOC=O |

Origin of Product |

United States |

Comparison with Similar Compounds

Volatility and Boiling Points

- Formate : Expected to have a lower boiling point (~150–180°C) due to its smaller molecular size and higher volatility compared to the acetate (reported boiling point for similar acetates: ~230–250°C) .

- Octadecanoate: High molecular weight (428.69 g/mol) results in low volatility and a boiling point >300°C .

Solubility

- Formate: Likely miscible with water and polar organic solvents (e.g., ethanol, acetone) due to its polar formate group.

- Acetate: Widely used as a solvent in coatings and polymer pastes due to balanced solubility in polar/nonpolar systems .

- Octadecanoate: Insoluble in water; soluble in nonpolar solvents (e.g., toluene, hexane) .

Industrial and Laboratory Uses

Biochemical Relevance

- The acetate derivative is noted for its low toxicity and utility in synthesizing ester-functionalized compounds . The formate may share similar roles but with altered reactivity due to its smaller acyl group.

Q & A

Q. What are the established methods for synthesizing 2-(2-Butoxyethoxy)ethyl formate, and how can purity be optimized?

Synthesis typically involves esterification between 2-(2-butoxyethoxy)ethanol and formic acid under acidic catalysis. A common approach includes:

- Step 1 : Mix equimolar amounts of 2-(2-butoxyethoxy)ethanol and formic acid with a catalytic amount of sulfuric acid.

- Step 2 : Reflux the mixture under anhydrous conditions at 80–100°C for 4–6 hours.

- Step 3 : Neutralize the catalyst, extract the product with a non-polar solvent (e.g., diethyl ether), and purify via fractional distillation .

Purity Optimization : Use gas chromatography (GC) to monitor reaction progress and employ molecular sieves to remove residual water, which can hydrolyze the ester post-synthesis .

Q. How can researchers characterize the physicochemical properties of 2-(2-Butoxyethoxy)ethyl formate?

Key characterization methods include:

- Boiling Point and Density : Determine via fractional distillation and pycnometry, respectively. Reported values are ~200–220°C (boiling point) and ~1.04–1.06 g/cm³ (density) .

- Solubility : Measure in water (e.g., ~16.8 g/L at 20°C using gravimetric analysis) and polar/non-polar solvents (e.g., ethanol, hexane) via phase-separation tests .

- Refractive Index : Use a refractometer (e.g., ~1.48 at 20°C) .

Q. What are the primary applications of 2-(2-Butoxyethoxy)ethyl formate in biochemistry?

Its lipophilic nature and ester functionality make it suitable for:

Q. How can hydrolysis kinetics of 2-(2-Butoxyethoxy)ethyl formate be studied under varying pH conditions?

Design a hydrolysis experiment:

- Procedure : Incubate the compound in buffered solutions (pH 2–12) at 25°C.

- Analysis : Monitor formic acid release via titration or HPLC. Rate constants (k) can be calculated using first-order kinetics .

Advanced Research Questions

Q. How can researchers design experiments to evaluate 2-(2-Butoxyethoxy)ethyl formate’s role in enhancing drug bioavailability?

- In Vitro Setup : Use Caco-2 cell monolayers to measure transepithelial electrical resistance (TEER) and permeability coefficients (Papp) for model drugs (e.g., cyclosporine) with/without the compound .

- Data Interpretation : Compare Papp values and TEER changes to assess membrane disruption or permeation enhancement .

Q. How to resolve contradictions in reported solubility data for 2-(2-Butoxyethoxy)ethyl formate in aqueous systems?

Q. What environmental safety protocols are critical when handling 2-(2-Butoxyethoxy)ethyl formate in lab settings?

Q. How can analytical methods (e.g., GC-MS) be optimized to detect trace impurities in 2-(2-Butoxyethoxy)ethyl formate?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.